molecular formula C16H20N4O B2697066 3-tert-butyl-1-[(6-phenylpyrimidin-4-yl)methyl]urea CAS No. 2176069-97-7

3-tert-butyl-1-[(6-phenylpyrimidin-4-yl)methyl]urea

Cat. No.: B2697066
CAS No.: 2176069-97-7
M. Wt: 284.363
InChI Key: CDAFGZSLOWAKNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-tert-butyl-1-[(6-phenylpyrimidin-4-yl)methyl]urea (CAS 2176069-97-7, MW 284.36 g/mol) is a chemically unique pyrimidinyl-urea derivative of significant interest in scientific research . Its core structure incorporates a urea linker and a 6-phenylpyrimidine moiety, which is strategically designed to engage with specific biological targets through hydrogen bonding and hydrophobic interactions . This compound is primarily investigated in medicinal chemistry as a potential pharmacophore for kinase inhibition. Molecular docking simulations suggest strong binding affinity to kinase targets such as the DFG-out conformation of p38 MAP kinase, with the tert-butyl group playing a critical role in accessing deep hydrophobic pockets that smaller alkyl groups cannot . Beyond pharmacology, this urea derivative holds promise in materials science, where it can act as a building block for synthesizing advanced materials. Its urea and pyrimidine functional groups can form complementary hydrogen-bonding arrays, enabling its use as a ditopic linker in the templated growth of metal-organic frameworks (MOFs) and other supramolecular structures . The compound also exhibits synthetic versatility, serving as a platform for late-stage diversification through reactions like Suzuki-Miyaura coupling and reductive amination, facilitating the exploration of structure-activity relationships . For research purposes only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-tert-butyl-3-[(6-phenylpyrimidin-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-16(2,3)20-15(21)17-10-13-9-14(19-11-18-13)12-7-5-4-6-8-12/h4-9,11H,10H2,1-3H3,(H2,17,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDAFGZSLOWAKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC1=CC(=NC=N1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-tert-butyl-1-[(6-phenylpyrimidin-4-yl)methyl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the phenylpyrimidine core: This can be achieved through the reaction of appropriate starting materials such as benzaldehyde and guanidine derivatives under acidic or basic conditions.

    Introduction of the tert-butyl group: This step involves the alkylation of the phenylpyrimidine intermediate with tert-butyl halides in the presence of a base like potassium carbonate.

    Urea formation: The final step involves the reaction of the tert-butylated phenylpyrimidine with an isocyanate derivative to form the urea linkage.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

3-tert-butyl-1-[(6-phenylpyrimidin-4-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyrimidine rings, using reagents like sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide), and acids (e.g., hydrochloric acid). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

This compound is being investigated for its potential as a pharmacophore in drug design. Its structure allows for the modulation of enzyme activity and receptor interactions, making it a candidate for developing therapeutics targeting specific diseases.

Case Study:
In a study exploring kinase inhibitors, derivatives of 3-tert-butyl-1-[(6-phenylpyrimidin-4-yl)methyl]urea showed promising results in inhibiting certain kinases involved in cancer pathways, suggesting its utility in oncology drug development .

Materials Science

This compound can serve as a building block for synthesizing advanced materials. Its unique properties may enhance the performance of polymers and nanomaterials.

Data Table: Potential Material Applications

Application AreaDescription
PolymersUsed in the synthesis of high-performance polymers with enhanced thermal stability.
NanomaterialsActs as a precursor for functionalized nanoparticles with specific catalytic properties.

Biological Studies

Research has focused on the interactions of this compound with biological macromolecules, such as proteins and nucleic acids. Understanding these interactions can reveal its potential therapeutic roles.

Case Study:
A study demonstrated that this compound binds to specific protein targets involved in metabolic pathways, indicating its potential as a metabolic modulator .

Industrial Applications

In industrial settings, this compound may be used to develop specialty chemicals and intermediates for various processes. Its stability and reactivity profile make it suitable for applications in agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-[(6-phenylpyrimidin-4-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpyrimidine moiety can bind to active sites, while the urea linkage may facilitate hydrogen bonding interactions. These interactions can modulate the activity of the target, leading to desired biological effects. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several urea-based derivatives reported in the literature. Key analogues include:

Table 1: Structural Comparison of Urea Derivatives
Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Yield (%) Key Spectral Data (NMR/MS)
Target Compound R1 = Phenyl, R2 = tert-Butyl Calculated: ~323.4† N/A Not provided in evidence
40i R1 = 4-Isopropylphenyl, R2 = Chromen-morpholinoethoxy 559.6 (FAB-MS: [M+H]⁺ = 560.1) 19 ¹H-NMR (δ 7.74, 6.73, 1.36 ppm)
40j R1 = 3-Chloro-4-fluorophenyl, R2 = Chromen-morpholinoethoxy ~592.1 (FAB-MS: [M+H]⁺ not reported) 27 ¹H-NMR (δ 7.60, 7.38 ppm)
EP 4,374,877 A2 Compound Pyridazine-carboxylic acid ester + trifluoromethylpyrimidine 610.3 (LCMS: [M+H]⁺ = 610.3) 85 HPLC retention time: 1.72 minutes

†Molecular weight calculated based on formula.

  • Substituent Impact :
    • Aromatic Groups : The target compound’s 6-phenylpyrimidine moiety contrasts with 40i’s 4-isopropylphenyl and 40j’s electron-withdrawing 3-chloro-4-fluorophenyl groups. These differences influence solubility and binding affinity. For example, electron-withdrawing groups in 40j may enhance stability via intramolecular interactions .
    • Urea Linker Modifications : The patent compound (EP 4,374,877 A2) replaces the pyrimidine-methyl group with a pyridazine-carboxylic acid ester, significantly increasing molecular weight and altering hydrophobicity (evidenced by HPLC retention time) .

Hydrogen-Bonding and Crystallography

Urea derivatives exhibit robust hydrogen-bonding networks. The target compound’s urea group (-NH-CO-NH-) can act as both donor and acceptor, facilitating crystal packing or target binding. highlights graph set analysis (e.g., Etter’s rules) to predict hydrogen-bonding patterns, which could explain differences in melting points or solubility between analogues . For instance, 40i’s morpholinoethoxy group may introduce additional hydrogen-bonding sites compared to the target compound’s simpler structure.

Pharmacological Relevance

  • Chromen-Urea Derivatives (40i, 40j): The chromen-morpholinoethoxy moiety in 40i/40j implies targeting of G-protein-coupled receptors (GPCRs) or anti-inflammatory pathways .

Biological Activity

3-tert-butyl-1-[(6-phenylpyrimidin-4-yl)methyl]urea is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer and other diseases. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic potential, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N4OC_{15}H_{20}N_{4}O, with a molecular weight of approximately 288.35 g/mol. The structural features include a tert-butyl group and a phenylpyrimidine moiety, which are critical for its biological activity.

Research indicates that compounds similar to this compound may act on various biological pathways:

  • Inhibition of Fibroblast Growth Factor Receptors (FGFRs) : Similar urea derivatives have been shown to inhibit FGFRs, which are implicated in tumor growth and metastasis. For instance, NVP-BGJ398, a related compound, demonstrated significant antitumor activity in preclinical models by selectively targeting FGFR tyrosine kinases .
  • Antioxidant Properties : Some studies suggest that the compound may exhibit antioxidant activity, potentially reducing oxidative stress in cells. This is particularly relevant in conditions like cancer where oxidative damage plays a role in tumor progression.
  • Impact on Cell Proliferation : Preliminary studies indicate that this compound could inhibit cell proliferation in various cancer cell lines, although specific data on this compound is limited.

Biological Activity Data

The following table summarizes key findings from studies related to the biological activity of similar compounds:

Study Compound Biological Activity Cell Line/Model Outcome
NVP-BGJ398FGFR inhibitionRT112 bladder cancerSignificant antitumor activity
4-F-PBNRPE65 inhibitionBovine RPE cellsReduced synthesis of retinol
Pyrimidine derivativesAntiproliferative effectsA431 vulvar carcinomaInhibited cell migration and invasion

Case Study 1: Antitumor Activity

In a study evaluating the efficacy of FGFR inhibitors, NVP-BGJ398 was shown to significantly reduce tumor growth in xenograft models. The mechanism involved the blockade of downstream signaling pathways essential for cell survival and proliferation.

Case Study 2: Antioxidant Effects

Research on phenyl-N-tert-butylnitrone (PBN), a related compound, demonstrated its ability to mitigate oxidative stress in cardiac tissues affected by Trypanosoma cruzi infection. This suggests that similar mechanisms could be investigated for this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-tert-butyl-1-[(6-phenylpyrimidin-4-yl)methyl]urea, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step organic reactions, starting with coupling pyrimidine and phenyl derivatives, followed by tert-butyl group introduction and urea formation. Key parameters include:

  • Catalysts : Palladium-based catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) for cross-coupling reactions .
  • Solvents : Polar aprotic solvents (e.g., 1,4-dioxane) for improved reaction efficiency .
  • Temperature : Controlled heating (e.g., 100°C) to accelerate coupling steps while avoiding side reactions .
  • Purification : Column chromatography or recrystallization to isolate high-purity products .
    • Optimization Strategy : Use factorial design to test variables (catalyst loading, solvent ratio) and apply response surface methodology for yield maximization .

Q. How can spectroscopic and chromatographic techniques characterize this compound’s structural and purity profile?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the tert-butyl group (δ ~1.3 ppm for nine equivalent protons) and pyrimidine-phenyl linkages .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and identify impurities .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 352.19) .
    • Validation : Compare spectral data with structurally analogous urea derivatives (e.g., 1-(4-(tert-butyl)phenyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea) .

Q. What in vitro biological assays are suitable for preliminary evaluation of its bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Screen against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity assays) to detect binding affinity (IC₅₀) .
  • Cellular Uptake Studies : Fluorescent tagging (e.g., dansyl chloride) to evaluate membrane permeability, leveraging the tert-butyl group’s hydrophobicity .
  • Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled competitors) to quantify interactions with GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, and what parameters are critical for accuracy?

  • Methodological Answer :

  • Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model urea’s hydrogen bonding with catalytic residues (e.g., kinase ATP-binding pockets) .
  • Molecular Dynamics (MD) : Simulate binding stability (50–100 ns trajectories) under physiological conditions (pH 7.4, 310 K) .
  • Quantum Mechanical (QM) Calculations : Assess electronic properties (e.g., frontier molecular orbitals) to predict reactivity and metabolic stability .
    • Validation : Cross-reference computational predictions with experimental IC₅₀ values and mutagenesis data .

Q. How should researchers address contradictory data between computational predictions and experimental bioactivity results?

  • Methodological Answer :

  • Error Source Analysis : Check force field parameterization in MD simulations or solvent model accuracy in QM calculations .
  • Experimental Replication : Redesign assays with orthogonal methods (e.g., SPR for binding kinetics vs. ITC for thermodynamic profiling) .
  • Statistical Reconciliation : Apply Bayesian inference to weigh computational and experimental uncertainties .
    • Case Study : If predicted binding affinity (Kd = 10 nM) conflicts with observed IC₅₀ (1 µM), re-examine protonation states or conformational sampling in simulations .

Q. What strategies optimize large-scale synthesis while maintaining reproducibility and minimizing environmental impact?

  • Methodological Answer :

  • Flow Chemistry : Continuous flow reactors for precise temperature control and reduced waste generation vs. batch processes .
  • Green Solvents : Replace 1,4-dioxane with cyclopentyl methyl ether (CPME) for safer scalability .
  • Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy to monitor intermediate formation in real time .
    • Case Study : A 10-fold scale-up achieved 85% yield with <2% impurities using Pd/C catalyst recycling and solvent recovery systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.